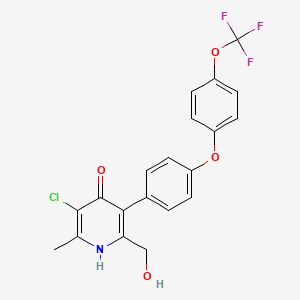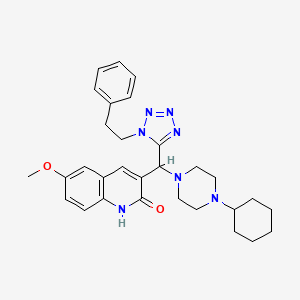
Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-
Vue d'ensemble
Description
GW 766994 is an antagonist of chemokine (C-C motif) receptor 3 (CCR3) with a Ki value of 13.8 nM in an assay of eosinophil chemotaxis induced by chemokine (C-C motif) ligand 11 (CCL11). It decreases CCL11-induced cyclin-dependent kinase 5 (Cdk5) and tau phosphorylation and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons when used at a concentration of 10 µM.
GW 766994 is an antagonist of CCR3 (chemokine C-C motif receptor 3).
Applications De Recherche Scientifique
CCR3 Antagonist
GW 766994 is an orally active and specific chemokine receptor-3 (CCR3) antagonist . CCR3 is a G-protein coupled receptor on the surface of certain cells, and it’s involved in inflammatory responses. The antagonistic effect of GW 766994 on CCR3 suggests its potential use in treating diseases related to inflammation.
Asthma Research
The compound has shown potential for use in asthma research . Asthma is a chronic disease involving the airways in the lungs. These airways, or bronchial tubes, allow air to come in and out of the lungs. In asthma, these airways are always inflamed.
Eosinophilic Bronchitis Research
GW 766994 has also been used in research related to eosinophilic bronchitis . Eosinophilic bronchitis is a type of inflammation in the lungs that’s not related to asthma but can cause similar symptoms, such as cough and breathlessness.
Neurodegenerative Diseases
Research has shown that GW 766994 can reverse CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), CDK5 phosphorylation, GSK3β, and tau phosphorylation increase in hippocampal neurons . This suggests that GW 766994 could have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.
Alzheimer’s Disease
In fact, one study showed that targeting CCR3 to reduce amyloid-β production, tau hyperphosphorylation, and synaptic loss in a mouse model of Alzheimer’s disease . This suggests that GW 766994 could be a potential therapeutic agent for Alzheimer’s disease.
Immune System Diseases
GW 766994 has been identified as a potential therapeutic agent for immune system diseases . The immune system defends the body from foreign, invading organisms, promoting protective immunity while maintaining tolerance to self.
Infectious Diseases
The compound has also been suggested for use in the treatment of infectious diseases . Infectious diseases are disorders caused by organisms — such as bacteria, viruses, fungi or parasites.
Otorhinolaryngologic Diseases
Finally, GW 766994 has potential applications in the treatment of otorhinolaryngologic diseases . These are the diseases of the ear, nose, and throat region.
Mécanisme D'action
Target of Action
GW 766994, also known as Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-, UNII-Z6213K1TPE, GW-766994, Z6213K1TPE, or GW-994, is a specific and oral antagonist of the chemokine receptor-3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .
Mode of Action
GW 766994 interacts with CCR3 by binding to it and blocking its function, thereby acting as an antagonist . This prevents the receptor from responding to its ligands, such as the chemokine (C-C motif) ligand 11 (CCL11), which is involved in the chemotaxis of eosinophils .
Biochemical Pathways
The primary biochemical pathway affected by GW 766994 is the CCR3 signaling pathway. By blocking CCR3, GW 766994 inhibits the chemotaxis of eosinophils induced by CCL11 . This can lead to a decrease in eosinophil migration to inflammation sites, potentially reducing inflammation and associated symptoms .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
By antagonizing CCR3, GW 766994 can decrease CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), phosphorylation of CDK5 and tau, and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons . This suggests that GW 766994 could potentially have therapeutic effects in conditions where these biochemical processes play a role, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)- | |
CAS RN |
408303-43-5 | |
| Record name | GW-766994 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-766994 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid](/img/structure/B1672397.png)
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)

![(3as,6ar)-5-[(4e)-Oct-4-En-4-Yl]-N,4-Diphenyl-2,3,6,6a-Tetrahydropentalen-3a(1h)-Amine](/img/structure/B1672402.png)


![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)



![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)


![2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine](/img/structure/B1672417.png)